molecular formula C18H15N5O8S B11693315 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide

Cat. No.: B11693315
M. Wt: 461.4 g/mol
InChI Key: NTFZKWIBEVVKSB-UHFFFAOYSA-N
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Description

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole core linked to a phenylsulfamoyl group and a 3,5-dinitrobenzamide substituent. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structural validation .

Properties

Molecular Formula

C18H15N5O8S

Molecular Weight

461.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C18H15N5O8S/c1-10-11(2)20-31-18(10)21-32(29,30)16-5-3-13(4-6-16)19-17(24)12-7-14(22(25)26)9-15(8-12)23(27)28/h3-9,21H,1-2H3,(H,19,24)

InChI Key

NTFZKWIBEVVKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Sulfamoylation-Amidation

A streamlined approach combines sulfamoylation and amidation in a single pot. 4-Aminobenzenesulfonyl chloride , 3,4-dimethyl-1,2-oxazol-5-amine , and 3,5-dinitrobenzoyl chloride are reacted sequentially in DCM with triethylamine, yielding the target compound in 55% yield.

Microwave-Assisted Nitration

Microwave irradiation (150°C, 20 min) accelerates the nitration of benzamide, improving yields to 90% while reducing side products.

Critical Analysis of Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
Oxazole synthesisHydroxylamine HCl, EtOH, reflux68–72Over-oxidation of diketone
SulfamoylationDCM, TEA, 25°C65–70Poor solubility of intermediates
NitrationHNO3_3/H2_2SO4_4, 50°C80–85Positional selectivity for 3,5-dinitro
AmidationPyridine, DCM, 25°C60–65Hydrolysis of acyl chloride

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert nitro groups to amines, significantly changing the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with varying biological activities.

Research indicates that N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide exhibits potential antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., breast cancer and leukemia). The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Medicine

Ongoing research is focused on exploring this compound as a drug candidate for various diseases due to its promising biological activity. Its potential therapeutic applications include:

  • Antiviral Properties : Similar compounds have shown effectiveness in inhibiting viral replication by targeting viral enzymes.

Case Study: Antiviral Mechanism

In vitro studies have demonstrated that compounds related to this compound can disrupt viral replication cycles by interfering with nucleic acid synthesis.

Industrial Applications

In industrial chemistry, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its unique structural features allow for enhanced performance in catalytic processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) shares the phenylsulfamoyl backbone but differs in two critical regions:

  • Heterocyclic Core : The 5-methylisoxazol-3-yl group (vs. 3,4-dimethyl-1,2-oxazol-5-yl in the target compound) lacks the additional methyl group at position 3.
  • Substituent: An acetamide group replaces the 3,5-dinitrobenzamide moiety. Pharmacopeial guidelines for such compounds emphasize storage in light-resistant containers at room temperature, suggesting nitro groups in the target compound may confer photosensitivity .

Isoxazole-Based Derivatives in Recent Research

Compound CF2 (N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) shares the 3,4-dimethylisoxazole sulfamoyl group but incorporates a dioxoisoindoline-pentanamide chain instead of nitrobenzamide. Key distinctions include:

  • Functional Groups : The dioxoisoindoline moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the planar, electron-deficient nitrobenzamide.
  • Molecular Weight : CF2 (C₂₃H₂₂N₄O₆S; ~506.5 g/mol) is heavier than the target compound (C₁₉H₁₆N₄O₇S; ~476.4 g/mol), affecting pharmacokinetic properties like diffusion rates .

Thiazole and Triazole Analogues

Thiazoles and triazoles offer distinct electronic profiles and metabolic pathways compared to isoxazoles, often influencing target selectivity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide C₁₉H₁₆N₄O₇S 476.4 3,4-Dimethylisoxazole; 3,5-dinitrobenzamide
USP Sulfamethoxazole Related Compound A C₁₂H₁₃N₃O₄S 295.3 5-Methylisoxazole; acetamide
Compound CF2 C₂₃H₂₂N₄O₆S 506.5 3,4-Dimethylisoxazole; dioxoisoindoline-pentanamide
2-{[5-(3,4-Dimethoxyphenyl)-...acetamide C₂₆H₂₆N₄O₃S 474.6 Triazole core; dimethoxyphenyl and methylphenyl groups

Implications of Structural Variations

  • Steric Hindrance : The 3,4-dimethylisoxazole core may confer greater steric shielding than 5-methylisoxazole, influencing metabolic degradation rates .
  • Solubility and Stability : Nitro groups may reduce aqueous solubility but increase photochemical instability, necessitating specialized storage conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide?

  • Answer : The synthesis typically involves sequential functionalization:

Sulfonylation : React 3,4-dimethyl-1,2-oxazol-5-amine with 4-chlorosulfonylbenzoyl chloride to introduce the sulfamoyl group.

Nitrobenzamide coupling : Attach 3,5-dinitrobenzoyl chloride to the sulfonylated intermediate via nucleophilic acyl substitution.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>98%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign aromatic protons (δ 8.2–8.5 ppm for nitro groups) and oxazole methyl groups (δ 2.1–2.3 ppm) .
  • IR : Confirm sulfonamide (1330–1350 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group P21/c, R factor ≤0.06) for absolute configuration .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 488.08 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines vs. COX-2 inhibition for anti-inflammatory assays) .
  • Compound purity : Re-evaluate via HPLC-MS to exclude impurities (>99% purity required) .
  • Structural analogs : Test derivatives (e.g., replacing nitro groups with halogens) to isolate pharmacophoric contributions .
  • Theoretical frameworks : Apply quantitative structure-activity relationship (QSAR) models to reconcile divergent results .

Q. What experimental strategies are recommended for elucidating the mechanism of action?

  • Answer :

  • In silico docking : Use AutoDock Vina to predict binding to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
  • Enzyme inhibition assays : Measure IC50 values under controlled pH and temperature (e.g., 37°C, pH 7.4) .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Answer :

  • Variable substituents : Systematically modify the oxazole’s methyl groups (e.g., 3-Cl, 4-F) and nitro positions (e.g., 3-CN, 5-SO2NH2) .
  • Data-driven design : Apply multivariate analysis (e.g., PCA) to correlate substituent electronegativity with bioactivity .
  • High-throughput screening : Use 96-well plate assays to test derivatives against multiple targets (e.g., kinases, GPCRs) .

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